2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride
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Overview
Description
“2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride” is a chemical compound with the CAS Number 1332581-57-3 . It has a molecular weight of 172.61 and a linear formula of C7H9ClN2O . The compound is typically stored at temperatures between 0-5°C and appears as a grey solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a grey solid with a molecular weight of 172.61 . It has a linear formula of C7H9ClN2O and is typically stored at temperatures between 0-5°C . The InChI code for this compound is 1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H .Scientific Research Applications
Structural Analysis and Synthesis
- The crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride has been determined by X-ray diffraction. It exhibits specific structural features, including the formation of N+-HïCl− hydrogen bond, contributing to its unique properties (Rybakov et al., 2000).
- Synthesis processes for related compounds, like 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, have been established, indicating the compound’s versatility and potential for structural modifications (Aliev et al., 2007).
Insecticidal Applications
- Novel synthesis methods for 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives have been described. Some derivatives exhibit strong insecticidal activities against pests like brown planthopper and cowpea aphids, highlighting the compound's potential in agricultural applications (Zhang et al., 2019).
Medicinal Chemistry and Biological Activities
- 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives are part of a three-dimensional molecular scaffold, potentially useful in medicinal chemistry for the creation of small molecules that adapt optimally to the three-dimensional binding sites of biological targets (Schmid et al., 2006).
- A series of synthesized dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives, obtained through reactions involving 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one, demonstrated significant antibacterial and antifungal activities, indicating its potential as an antimicrobial agent (Salhi et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This interaction results in multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The affected pathways include the PI3K pathway and the HDAC pathway. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The compound’s design approach aims to improve drug-like properties .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cellular assays . This suggests that it may have potential therapeutic applications in cancer treatment .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two enzymes that are crucial in cellular signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting PI3K and HDAC, it can induce multiple epigenetic modifications affecting signaling networks . This can lead to changes in cellular metabolism and potentially influence the growth and proliferation of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a dual inhibitor of PI3K and HDAC, it can affect multiple pathways at the molecular level . This dual inhibitory action allows it to exert its effects more broadly within the cell .
Temporal Effects in Laboratory Settings
It is known that the compound has potent antiproliferative activities against certain cell lines, suggesting potential long-term effects on cellular function
Metabolic Pathways
Given its inhibitory effects on PI3K and HDAC, it is likely that it interacts with enzymes or cofactors in these pathways
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKBSSATKJQCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724468 |
Source
|
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-57-3 |
Source
|
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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